

# "1-Pentanol, 5-(p-aminophenoxy)-" chemical properties

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## Compound of Interest

Compound Name: 1-Pentanol, 5-(p-aminophenoxy)-  
CAS No.: 100055-08-1  
Cat. No.: B1663981

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## Technical Guide: 1-Pentanol, 5-(p-aminophenoxy)- Chemical Identity & Physicochemical Profile[1][2][3] [4]

**1-Pentanol, 5-(p-aminophenoxy)-**, also known as 5-(4-aminophenoxy)pentan-1-ol, is a bifunctional building block characterized by a flexible pentyl ether chain connecting a primary aromatic amine and a primary aliphatic alcohol.[1] This structural duality allows for orthogonal functionalization, making it an essential motif in the design of Proteolysis Targeting Chimeras (PROTACs) and liquid crystalline polymers.[1]

## Core Chemical Data

Property	Specification
CAS Number	100055-08-1
IUPAC Name	5-(4-Aminophenoxy)pentan-1-ol
Molecular Formula	
Molecular Weight	195.26 g/mol
SMILES	<chem>OCCCCCOc1ccc(N)cc1</chem>
Physical State	Off-white solid or viscous oil (Homolog dependent*)
Solubility	Soluble in DMSO, DMF, Methanol, Ethanol; sparingly soluble in water.[1]
pKa (Amine)	~4.9 (Aniline conjugate acid)
pKa (Alcohol)	~16

\*Note: Odd-numbered alkyl chains in alkoxy anilines often exhibit lower melting points than their even-numbered counterparts due to packing efficiency in the crystal lattice.[1]

## Synthetic Pathways & Methodology[1]

The synthesis of 5-(4-aminophenoxy)pentan-1-ol typically follows a robust two-step sequence: Williamson Ether Synthesis followed by Nitro Reduction.[1] This pathway ensures high regioselectivity and yield.[1]

### Step 1: Etherification (Nucleophilic Substitution)[1]

- Reactants:p-Nitrophenol and 5-Chloro-1-pentanol (or 5-Bromo-1-pentanol).[1]

- Conditions:

(base), DMF or Acetonitrile (solvent),

[1]

- Mechanism: The phenoxide ion generated by base deprotonation attacks the alkyl halide via an

an

mechanism.[1]

- Critical Control: Use of 5-chloro-1-pentanol requires iodide catalysis (KI) to accelerate the reaction.[1]

## Step 2: Nitro Reduction[1]

- Reactants: 5-(4-Nitrophenoxy)pentan-1-ol.[1]

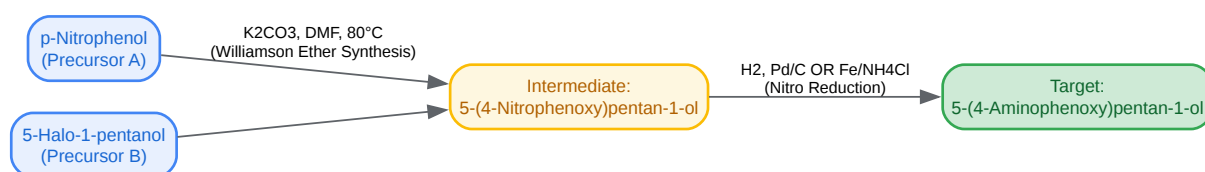
- Reagents:

/ Pd-C (Catalytic Hydrogenation) OR Fe /

(Chemical Reduction).[1]

- Outcome: Quantitative conversion of the nitro group to the primary amine without affecting the ether linkage or the hydroxyl group.[1]

## Visualization: Synthesis Workflow



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Figure 1: Two-step synthetic pathway via nitro-ether intermediate.[1]

## Reactivity & Derivatization Strategies[1]

The molecule's utility stems from its heterobifunctionality.[1] The aromatic amine and aliphatic alcohol possess distinct reactivity profiles, enabling "orthogonal" chemical ligation—a requirement for constructing complex drug conjugates.[1]

## Amine Reactivity (The "Head")

The aniline nitrogen is moderately nucleophilic but less basic than aliphatic amines.[1]

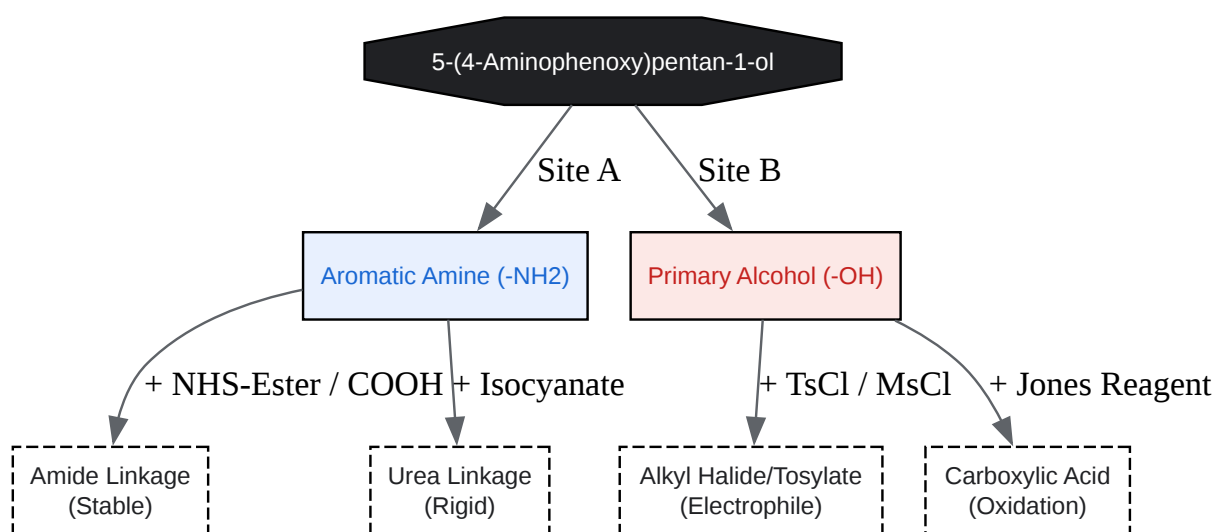
- Acylation: Reacts with NHS-esters or acid chlorides to form stable amide bonds.[1] This is the primary attachment point for E3 ligase ligands (e.g., Thalidomide derivatives) or Target Proteins.[1]
- Reductive Amination: Reacts with aldehydes to form secondary amines.[1]

## Alcohol Reactivity (The "Tail")

The primary hydroxyl group serves as the anchor for chain extension or activation.[1]

- Activation: Converted to a leaving group (Tosylate, Mesylate, or Halide) to enable nucleophilic attack by a second ligand.[1]
- Oxidation: Can be oxidized to a carboxylic acid (Jones reagent) or aldehyde (Dess-Martin Periodinane) for alternative coupling strategies.[1]

## Visualization: Orthogonal Reactivity Logic



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Figure 2: Divergent reactivity pathways for library synthesis.[1]

## Applications in Drug Discovery[1]

### PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition determine the ternary complex stability (Target-PROTAC-E3 Ligase).[1]

- **Linker Length:** The 5-carbon pentyl chain provides a specific spatial separation (~6-8 Å) distinct from standard PEG linkers.[1] This hydrophobicity can improve cell permeability compared to hydrophilic PEG chains.[1]
- **Rigidity:** The phenyl ether moiety adds semi-rigidity, reducing the entropic penalty upon binding compared to fully flexible aliphatic chains.[1]

Experimental Insight: When designing a PROTAC library, use 5-(4-aminophenoxy)pentan-1-ol alongside its homologs (propyl, butyl, hexyl) to scan for the optimal "linkerology" that maximizes degradation efficiency (

) and potency ( ).

## Validated Experimental Protocol

### Synthesis of 5-(4-Aminophenoxy)pentan-1-ol (Lab Scale)

Safety Note:p-Nitrophenol is toxic and stains skin.[1] Alkyl halides are potential alkylating agents.[1] Perform all reactions in a fume hood.

- Etherification:
  - Dissolve p-nitrophenol (13.9 g, 100 mmol) and anhydrous (20.7 g, 150 mmol) in DMF (100 mL).
  - Stir at room temperature for 30 mins.
  - Add 5-chloro-1-pentanol (12.3 g, 100 mmol) and a catalytic amount of KI (0.5 g).[1]
  - Heat to

for 12 hours.

- Workup: Pour into ice water. Filter the precipitate (if solid) or extract with Ethyl Acetate.[1] Wash organic layer with 1M NaOH (to remove unreacted phenol), water, and brine.[1] Dry over  
  
.[1]
- Reduction:
  - Dissolve the crude nitro intermediate in Methanol (150 mL).
  - Add 10% Pd/C (1.0 g) under Argon.[1]
  - Purge with Hydrogen gas (balloon pressure) and stir vigorously for 6-12 hours.
  - Workup: Filter through Celite to remove catalyst.[1] Concentrate filtrate in vacuo.
  - Purification: Recrystallize from Ethanol/Hexane or purify via column chromatography (DCM/MeOH) if necessary.[1]

## References

- National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for substituted anilines. PubChem.[1] Retrieved from [\[Link\]](#)

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